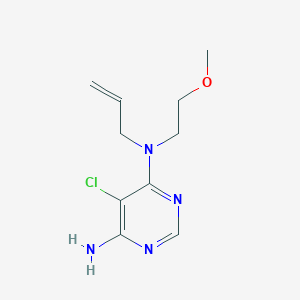
4-(Oxazinane-2-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxazinane-2-carbonyl)benzonitrile, also known as OBCN, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. OBCN is a versatile molecule that can be used as a fluorescent probe, a catalyst, and a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Oxazinane-2-carbonyl)benzonitrile as a fluorescent probe involves the reaction of 4-(Oxazinane-2-carbonyl)benzonitrile with ROS, which leads to the formation of a highly fluorescent product. The mechanism of action of 4-(Oxazinane-2-carbonyl)benzonitrile as a catalyst involves the activation of the carbonyl group in 4-(Oxazinane-2-carbonyl)benzonitrile, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects:
4-(Oxazinane-2-carbonyl)benzonitrile has been shown to have low toxicity in cells and animals, making it a promising candidate for biomedical applications. 4-(Oxazinane-2-carbonyl)benzonitrile has been used to monitor the activity of enzymes in living cells, which can provide insights into the biochemical pathways involved in various diseases. 4-(Oxazinane-2-carbonyl)benzonitrile has also been used to detect ROS in cells, which can provide information about oxidative stress and its role in disease progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(Oxazinane-2-carbonyl)benzonitrile is its high fluorescence intensity, which allows for sensitive detection of ROS and other molecules in cells and tissues. 4-(Oxazinane-2-carbonyl)benzonitrile is also easy to synthesize and has low toxicity, making it a safe and cost-effective probe for biological imaging. However, one limitation of 4-(Oxazinane-2-carbonyl)benzonitrile is its short excitation wavelength, which can limit its use in deep tissue imaging. In addition, 4-(Oxazinane-2-carbonyl)benzonitrile is sensitive to pH changes, which can affect its fluorescence properties.
Future Directions
There are several future directions for research on 4-(Oxazinane-2-carbonyl)benzonitrile. One area of focus is the development of 4-(Oxazinane-2-carbonyl)benzonitrile-based probes for imaging specific biomolecules, such as proteins and nucleic acids. Another area of focus is the optimization of 4-(Oxazinane-2-carbonyl)benzonitrile synthesis methods to increase yield and purity. Finally, there is potential for the development of 4-(Oxazinane-2-carbonyl)benzonitrile-based therapeutics, such as drugs that target ROS or enzymes involved in disease progression.
In conclusion, 4-(Oxazinane-2-carbonyl)benzonitrile is a versatile molecule that has potential applications in various fields, including biological imaging and organic synthesis. The synthesis of 4-(Oxazinane-2-carbonyl)benzonitrile is a multi-step process that yields a high-purity product. 4-(Oxazinane-2-carbonyl)benzonitrile has been extensively studied for its fluorescence properties, which make it an ideal probe for detecting ROS and monitoring enzyme activity in living cells. 4-(Oxazinane-2-carbonyl)benzonitrile has low toxicity and is a safe and cost-effective probe for biological imaging. However, 4-(Oxazinane-2-carbonyl)benzonitrile has limitations, including its short excitation wavelength and sensitivity to pH changes. There are several future directions for research on 4-(Oxazinane-2-carbonyl)benzonitrile, including the development of 4-(Oxazinane-2-carbonyl)benzonitrile-based probes and therapeutics.
Synthesis Methods
The synthesis of 4-(Oxazinane-2-carbonyl)benzonitrile involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with ethylene glycol to form a nitro alcohol intermediate. This intermediate is then treated with sodium hydride and 2-methyl-2-oxazoline to form 4-(Oxazinane-2-carbonyl)benzonitrile. The yield of this process is around 50%, and the purity of the final product can be increased through recrystallization.
Scientific Research Applications
4-(Oxazinane-2-carbonyl)benzonitrile has been extensively studied for its fluorescence properties, which make it an ideal probe for biological imaging. 4-(Oxazinane-2-carbonyl)benzonitrile has been used to detect reactive oxygen species (ROS) in cells, which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 4-(Oxazinane-2-carbonyl)benzonitrile has also been used to monitor the activity of enzymes in living cells, such as proteases and kinases. In addition to its fluorescence properties, 4-(Oxazinane-2-carbonyl)benzonitrile has been used as a catalyst in organic synthesis reactions, including the synthesis of chiral compounds.
properties
IUPAC Name |
4-(oxazinane-2-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-16-14/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMLMHTPJYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)
![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)

![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)


![2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B6624024.png)
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)